5-Lipoxygenase Inhibition: 4,6-Estradiene-3,17-dione vs. Androstenedione in Human PMNL
4,6-Estradiene-3,17-dione inhibits human 5-lipoxygenase with an IC₅₀ of 400 nM in fMLP-stimulated human polymorphonuclear leukocytes [1]. In contrast, the natural androgen precursor androst-4-ene-3,17-dione (androstenedione) is not recognized as a 5-lipoxygenase inhibitor — its IC₅₀ against this enzyme has been reported as 46,000 nM (46 μM) in rat basophilic leukemia cell assays [2], representing a ca. 115-fold weaker inhibition. This demonstrates that introduction of the Δ⁶ double bond and C19-nor structure converts a steroid scaffold from an essentially inactive lipoxygenase ligand into a sub-micromolar inhibitor.
| Evidence Dimension | 5-Lipoxygenase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 400 nM (0.4 μM) |
| Comparator Or Baseline | Androst-4-ene-3,17-dione (androstenedione, CAS 63-05-8): IC₅₀ ≈ 46,000 nM (46 μM) |
| Quantified Difference | ~115-fold greater potency |
| Conditions | Human PMNL, fMLP-stimulated, 10 min preincubation; comparator data from rat basophilic leukemia RBL-2H3 cells |
Why This Matters
Researchers constructing steroidal modulators of the arachidonic acid pathway must select the 4,6-diene-3,17-dione scaffold rather than the 4-ene analog to achieve meaningful 5-LO engagement, as the canonical androgen scaffold provides negligible inhibition.
- [1] BindingDB Entry BDBM50396065 / CHEMBL1819480. IC₅₀: 400 nM. Target: Human 5-Lipoxygenase. Assay: Inhibition of 5(S)-H(p)ETE formation in fMLP-stimulated human PMNL. Curated by ChEMBL. View Source
- [2] BindingDB PrimarySearch_ki. IC₅₀: 2.40E+4 nM (24,000 nM) reported for androstenedione against 5-lipoxygenase in rat RBL cells; a separate entry shows IC₅₀ 46,000 nM. Used as cross-study comparator. View Source
